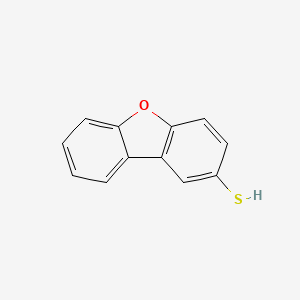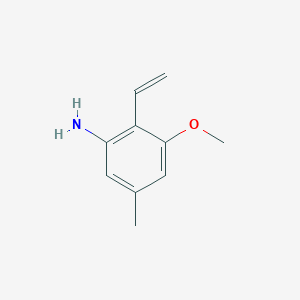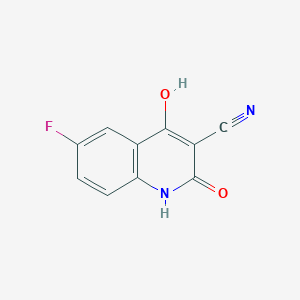
2,3,5-Trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethylbenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 3, and 5, and an amide group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylbenzamide can be achieved through the direct condensation of 2,3,5-trimethylbenzoic acid with ammonia or an amine. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial applications.
化学反应分析
Types of Reactions
2,3,5-Trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used to reduce the amide group.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: 2,3,5-Trimethylbenzoic acid.
Reduction: 2,3,5-Trimethylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学研究应用
2,3,5-Trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2,3,5-Trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methyl groups can also influence the compound’s hydrophobic interactions with biological membranes, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzamide: Similar structure but with methyl groups at positions 2, 4, and 6.
2,3,5-Trimethylbenzoic acid: The carboxylic acid analog of 2,3,5-Trimethylbenzamide.
2,3,5-Trimethylbenzylamine: The amine analog of this compound.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of the amide group also allows for specific interactions with biological targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
4380-85-2 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H2,11,12) |
InChI 键 |
VASLPZRIDSXGTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)




![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)






